![molecular formula C10H19NO2 B2599670 3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane CAS No. 1503594-82-8](/img/structure/B2599670.png)

3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

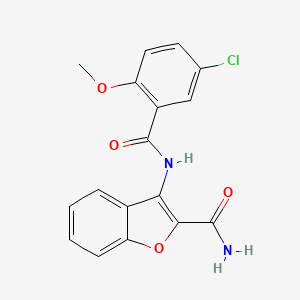

3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane, also known as DOUA, is a heterocyclic compound that has been extensively studied due to its unique chemical properties. This compound is a spirocyclic amine that contains a nitrogen atom and two oxygen atoms in its structure. DOUA has been used in various scientific research applications due to its ability to interact with biological systems and its potential therapeutic properties.

Applications De Recherche Scientifique

Chemical Synthesis

This compound is used in the synthesis of new spiro[5.5]undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings . These polyspiranes exhibit intriguing conformational and configurational aspects, and their stereochemistry has been extensively investigated .

Stereochemistry Research

The 3,9-disubstituted-spiro[5.5]undecane derivatives show anancomeric structures, and the conformational equilibria are shifted toward the conformers with the larger groups in equatorial orientation . This makes it a valuable compound for studying stereochemistry .

Neurological Research

The 3,9-diazaspiro[5.5]undecane-based compounds have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists showing low cellular membrane permeability . This suggests potential applications in neurological research .

Synthesis of Thione Derivatives

Six kinds of 3,3-dimethyl-diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]-undecane-1,5-dione-9-thione derivatives were synthesized by the three-component one-pot reaction of aromatic aldehydes with thiourea and 2,2-dimethyl-1,3-dio-xane-4,6-dione in the presence of molecular iodine under solvent-free conditions . This indicates its use in the synthesis of thione derivatives .

Material Science

Given its unique structure and properties, this compound could potentially be used in material science for the development of new materials with specific characteristics .

Pharmaceutical Research

Due to its potential as a GABAAR antagonist, this compound could be used in pharmaceutical research for the development of new drugs .

Mécanisme D'action

Spiro compounds are a class of organic compounds that have two or more rings that share a single atom, which is called the spiroatom . The spiroatom in “3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane” is a nitrogen atom .

Spiro compounds exhibit intriguing conformational and configurational aspects, and their stereochemistry has been extensively investigated . These compounds exhibit a helical disposition of the rings, and the helix can turn identical with itself after each fourth ring .

The flipping of the rings transforms one enantiomer into the other, this conformational equilibrium being an enantiomeric inversion .

Propriétés

IUPAC Name |

3,3-dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-9(2)12-7-10(8-13-9)3-5-11-6-4-10/h11H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHOCWVFJMXXDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(CCNCC2)CO1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2599587.png)

![(3'E)-N-[(2,4-dichlorophenyl)methoxy]-2',3'-dihydrospiro[adamantane-2,1'-indene]-3'-imine](/img/structure/B2599590.png)

![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2599592.png)

![N-(2,6-dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2599595.png)

![N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B2599602.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide](/img/structure/B2599605.png)

![ethyl 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2599607.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2599608.png)